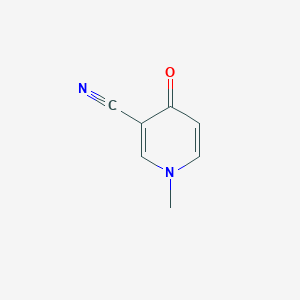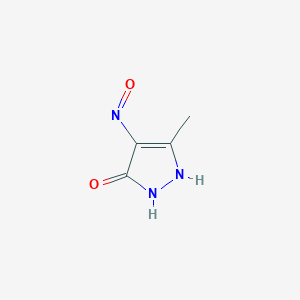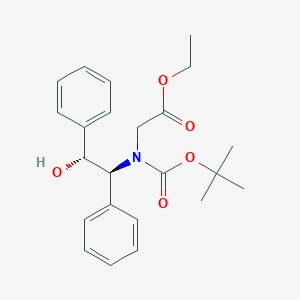
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, also known as resorufin, is a red fluorescent dye that is widely used in scientific research. This compound has a unique structure that makes it an important tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one involves the oxidation of the hydroxymethylene group to form a highly fluorescent compound. This reaction is catalyzed by various enzymes, which results in the production of a fluorescent signal that can be detected using a fluorescence microscope or a fluorescence plate reader.
Efectos Bioquímicos Y Fisiológicos
Resorufin has been shown to have a variety of biochemical and physiological effects. This compound has been used to study the metabolism of various cells and tissues, as well as the function of various enzymes. Resorufin has also been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in lab experiments is its high sensitivity and specificity. This compound can be used to detect the presence of enzymes and biomolecules at very low concentrations. However, (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one has some limitations, including its tendency to photobleach under certain conditions. This can make it difficult to obtain accurate and reliable results in some experiments.
Direcciones Futuras
There are many potential future directions for research involving (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved yields and reduced costs. Another area of interest is the development of new applications for (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, such as in the detection of specific biomolecules or in the study of specific cellular processes. Additionally, there is potential for using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in the development of new therapies for various diseases, based on its antioxidant properties and ability to affect cellular metabolism.
Métodos De Síntesis
Resorufin can be synthesized from resorcinol and phthalic anhydride in the presence of sulfuric acid. The reaction involves the formation of an intermediate compound, which is then oxidized to produce the final product. The synthesis of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one is a well-established method that has been used for many years.
Aplicaciones Científicas De Investigación
Resorufin is used in a variety of scientific research applications, including biochemistry, cell biology, and molecular biology. This compound is commonly used as a fluorescent probe to detect the presence of various enzymes and biomolecules in cells and tissues. Resorufin has been used to study the activity of enzymes such as peroxidases, dehydrogenases, and oxidases.
Propiedades
Número CAS |
141250-32-0 |
|---|---|
Nombre del producto |
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one |
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
2-hydroxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-5,11H |
Clave InChI |
SZFQFVPRRYJVKZ-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\O)/C(=O)O2 |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO)C(=O)O2 |
Sinónimos |
2(3H)-Benzofuranone, 3-(hydroxymethylene)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)



